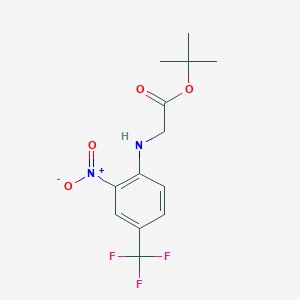
2-CHLORO-7,8-DIMETHOXY-4-QUINAZOLINAMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-CHLORO-7,8-DIMETHOXY-4-QUINAZOLINAMINE is a chemical compound with the molecular formula C10H10ClN3O2 and a molecular weight of 239.66 g/mol . It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is known for its applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceutical agents .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-7,8-DIMETHOXY-4-QUINAZOLINAMINE typically involves multiple steps starting from commercially available 3,4-dimethoxybenzaldehyde . The general synthetic route includes:
Nitration: The benzoic acid derivative undergoes nitration with nitric acid to form 3,4-dimethoxynitrobenzene.
Reduction: The nitro group is reduced to an amino group using hydrogenation, resulting in 3,4-dimethoxyaniline.
Carbamidation: The aniline derivative reacts with triphosgene and cyanamide to form 3,4-dimethoxyphenyl cyano carbamide.
Cyclohydrolysis: The cyano carbamide undergoes cyclohydrolysis with phosphorus pentachloride and phosphorus oxychloride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and reducing costs. The process involves similar steps as the laboratory synthesis but on a larger scale, with careful control of reaction conditions to ensure high purity and efficiency .
化学反応の分析
Types of Reactions
2-CHLORO-7,8-DIMETHOXY-4-QUINAZOLINAMINE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium carbonate in methanol are commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst are employed for reduction reactions.
Major Products
The major products formed from these reactions include various substituted quinazolines, which have significant pharmaceutical applications .
科学的研究の応用
2-CHLORO-7,8-DIMETHOXY-4-QUINAZOLINAMINE is widely used in scientific research, particularly in the fields of:
作用機序
The mechanism of action of 2-CHLORO-7,8-DIMETHOXY-4-QUINAZOLINAMINE involves its interaction with alpha-adrenoceptors. It acts as an antagonist, blocking the receptors and preventing the binding of endogenous catecholamines like norepinephrine . This leads to vasodilation and a reduction in blood pressure, making it useful in the treatment of hypertension .
類似化合物との比較
Similar Compounds
- 2,4-Dichloro-6,7-dimethoxyquinazoline
- 2-Chloro-6,7-dimethoxy-4-quinazolinamine
- 6,7-Dimethoxy-2,4-quinazolinedione
Uniqueness
2-CHLORO-7,8-DIMETHOXY-4-QUINAZOLINAMINE is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to act as an alpha-adrenoceptor antagonist with high selectivity and potency sets it apart from other similar compounds .
特性
分子式 |
C10H10ClN3O2 |
|---|---|
分子量 |
239.66 g/mol |
IUPAC名 |
2-chloro-7,8-dimethoxyquinazolin-4-amine |
InChI |
InChI=1S/C10H10ClN3O2/c1-15-6-4-3-5-7(8(6)16-2)13-10(11)14-9(5)12/h3-4H,1-2H3,(H2,12,13,14) |
InChIキー |
PSEKPBQMQVDKSJ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(C=C1)C(=NC(=N2)Cl)N)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(4-Bromophenoxy)-6-methoxybenzo[b]thiophene](/img/structure/B8500190.png)

![ethyl 4-hydroxy-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B8500199.png)

![7-[4-(Acetyloxy)-5-oxocyclopent-1-en-1-yl]heptanoic acid](/img/structure/B8500224.png)


![[(2-Iodo-5-methoxyphenoxy)methyl]oxirane](/img/structure/B8500245.png)


